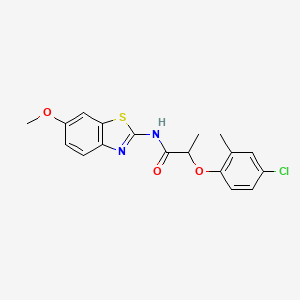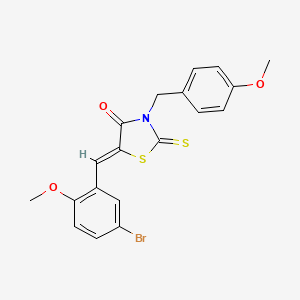
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as TSPO ligand XBD173, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the translocator protein (TSPO), which is a mitochondrial protein that plays a crucial role in cellular energy metabolism and stress response. In
作用機序
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 exerts its effects by binding to the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor, which is located on the outer mitochondrial membrane. This binding leads to the modulation of mitochondrial function, including the regulation of mitochondrial permeability transition pore (mPTP) opening, mitochondrial respiration, and calcium homeostasis. The modulation of these functions leads to the observed effects of N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 on cellular energy metabolism and stress response.
Biochemical and Physiological Effects:
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to have several biochemical and physiological effects, including the modulation of mitochondrial function, the reduction of oxidative stress, the inhibition of inflammation, and the enhancement of cellular energy metabolism. These effects have been observed in various cell types, including neuronal cells, cancer cells, and immune cells.
実験室実験の利点と制限
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has several advantages for lab experiments, including its selectivity for the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use, including its relatively short half-life, its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research and development of N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173. These include the optimization of its pharmacokinetic properties, the development of more potent analogs, the evaluation of its efficacy in various disease models, and the exploration of its potential as a therapeutic agent in combination with other drugs.
In conclusion, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 is a compound that has significant potential for therapeutic applications in various diseases. Its selective agonism of the N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide receptor and its modulation of mitochondrial function make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and evaluate its efficacy in various disease models.
合成法
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 can be synthesized using a multi-step process that involves the reaction of tert-butylamine with 3-bromo-1-propanesulfonic acid, followed by the reduction of the resulting sulfonic acid with sodium borohydride. The final step involves the reaction of the resulting tetrahydrothiophene with hydrogen peroxide to yield the desired compound.
科学的研究の応用
N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to have neuroprotective effects, reduce neuroinflammation, and improve cognitive function. In cancer, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy. In inflammation, N-(tert-butyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide ligand XBD173 has been shown to reduce inflammation and oxidative stress.
特性
IUPAC Name |
N-tert-butyl-1,1-dioxothiolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S2/c1-8(2,3)9-15(12,13)7-4-5-14(10,11)6-7/h7,9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVWJNHXJZVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyltetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)
![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)


acetate](/img/structure/B5118347.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)




![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)